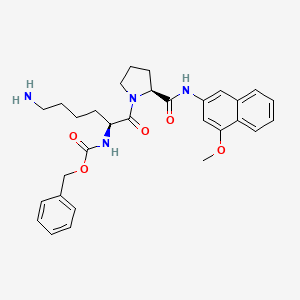
(Pyr1)-Opiorphin trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Pyr1)-Opiorphin trifluoroacetate is a synthetic compound derived from opiorphin, a naturally occurring peptide found in human saliva. Opiorphin is known for its potent analgesic properties, which are believed to be mediated through the inhibition of enkephalin-degrading enzymes. The trifluoroacetate form of (Pyr1)-Opiorphin enhances its stability and solubility, making it more suitable for various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Pyr1)-Opiorphin trifluoroacetate typically involves the following steps:
Peptide Synthesis: The opiorphin peptide is synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the sequential addition of protected amino acids to a resin-bound peptide chain.
Deprotection and Cleavage: The fully assembled peptide is then cleaved from the resin and deprotected using a mixture of trifluoroacetic acid, water, and scavengers.
Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to obtain the desired purity.
Trifluoroacetate Formation: The purified peptide is then treated with trifluoroacetic acid to form the trifluoroacetate salt, enhancing its stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. Automated peptide synthesizers and large-scale HPLC systems are used to increase efficiency and yield. The use of trifluoroacetic acid in the deprotection and cleavage steps is carefully controlled to minimize environmental impact and ensure the safety of workers.
化学反応の分析
Types of Reactions
(Pyr1)-Opiorphin trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues, which can affect its biological activity.
Reduction: Reduction reactions can break disulfide bonds, potentially altering the peptide’s structure and function.
Substitution: The trifluoroacetate group can be replaced with other counterions through ion-exchange reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solutions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in buffered solutions.
Substitution: Ion-exchange resins or solutions containing alternative counterions.
Major Products Formed
Oxidation: Disulfide-bonded peptides.
Reduction: Reduced peptides with free thiol groups.
Substitution: Peptides with different counterions, such as chloride or acetate.
科学的研究の応用
(Pyr1)-Opiorphin trifluoroacetate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis, purification, and stability.
Biology: Investigated for its role in pain modulation and potential therapeutic applications in pain management.
Medicine: Explored as a potential analgesic agent with fewer side effects compared to traditional opioids.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of (Pyr1)-Opiorphin trifluoroacetate involves the inhibition of enkephalin-degrading enzymes, such as neutral endopeptidase and aminopeptidase N. By preventing the breakdown of enkephalins, (Pyr1)-Opiorphin increases the levels of these endogenous peptides, which bind to opioid receptors and produce analgesic effects. The trifluoroacetate form enhances the compound’s stability, allowing for more consistent and prolonged activity.
類似化合物との比較
Similar Compounds
Opiorphin: The natural peptide from which (Pyr1)-Opiorphin trifluoroacetate is derived.
Sialorphin: Another naturally occurring peptide with similar analgesic properties.
Spinorphin: A peptide that also inhibits enkephalin-degrading enzymes and has analgesic effects.
Uniqueness
This compound is unique due to its enhanced stability and solubility compared to its natural counterpart, opiorphin. The trifluoroacetate form allows for more consistent and prolonged activity, making it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H45N11O8/c30-28(31)34-12-4-8-17(37-24(44)18-10-11-22(42)36-18)23(43)39-20(14-16-6-2-1-3-7-16)25(45)40-21(15-41)26(46)38-19(27(47)48)9-5-13-35-29(32)33/h1-3,6-7,17-21,41H,4-5,8-15H2,(H,36,42)(H,37,44)(H,38,46)(H,39,43)(H,40,45)(H,47,48)(H4,30,31,34)(H4,32,33,35)/t17-,18-,19-,20-,21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNRLOHOSXHVRN-SXYSDOLCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H45N11O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
675.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,2-Pyrrolidinedicarboxylic acid, 4-[{triphenylmethyl}thio]-,2-methyl 1-[{4-nitrophenyl}methyl]ester, (2S,4S)-](/img/structure/B1434641.png)

![5-[(S)-1-Amino-3-(methylthio)propyl]-2H-tetrazole](/img/structure/B1434644.png)








![tert-butyl (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1434659.png)

![(1R)-1-[3-nitro-5-(trifluoromethyl)phenyl]ethylamine](/img/structure/B1434662.png)
